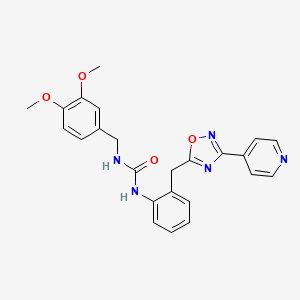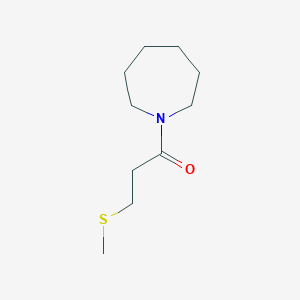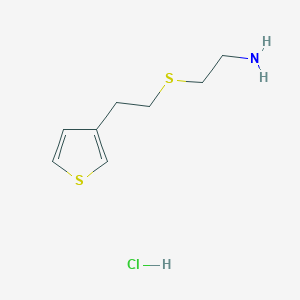
(5-Chlorothiophen-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Chlorothiophen-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone” is a chemical compound with the CAS No. 203588-07-2 . It has a molecular weight of 228.72 and a molecular formula of C9H5ClOS2 .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific molecular structure analysis for “this compound” is not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. For “this compound”, the molecular weight is 228.72 . Other specific physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study by Shahana and Yardily (2020) focused on synthesizing novel compounds related to (5-Chlorothiophen-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone. They characterized these compounds using UV, IR, NMR, and high-resolution mass spectrometry. The study also used density functional theory (DFT) for structural optimization and theoretical vibrational spectra interpretation. This research aids in understanding the structural and electronic properties of such compounds (Shahana & Yardily, 2020).
Antibacterial Activity Study
In the same study by Shahana and Yardily (2020), a molecular docking study using Hex 8.0 was conducted. This part of the research was aimed at understanding the antibacterial activity of the compound, indicating its potential application in developing new antibacterial agents (Shahana & Yardily, 2020).
Cytoprotective Activities
Kong Lian (2014) synthesized derivatives of phenyl(thiophen-2-yl)methanone and tested their cytoprotective activities against H2O2-induced injury in human umbilical vein endothelial cells (HUVECs). The study revealed that certain substituents on the phenyl ring could enhance protective activity, highlighting the compound's potential in cell protection and therapeutic applications (Lian, 2014).
Novel Synthesis Methods
The synthesis of novel compounds and derivatives, including those similar to this compound, is a significant area of research. Studies have developed various methods for synthesizing these compounds, contributing to the field of organic chemistry and expanding the possibilities for pharmaceutical applications. For example, Georgios Rotas et al. (2011) described a multi-step synthesis of a novel compound, providing insights into synthetic techniques and chemical reactions relevant to thiophene derivatives (Rotas, Kimbaris, & Varvounis, 2011).
Crystal Structure Analysis
The analysis of crystal structures of compounds related to this compound contributes to understanding their molecular geometry and potential interactions in biological systems. For instance, Kaur et al. (2015) synthesized Schiff base derivatives of a similar compound and performed single-crystal X-ray diffraction, along with DFT geometry optimization, to analyze their structure. Such studies are crucial for drug design and material science (Kaur et al., 2015).
Eigenschaften
IUPAC Name |
(5-chlorothiophen-2-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS3/c15-13-4-3-12(20-13)14(17)16-6-5-11(19-9-7-16)10-2-1-8-18-10/h1-4,8,11H,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKCYAPLKLUAFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2939390.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2939393.png)
![(5-Bromopyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2939394.png)

![7-benzyl-1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2939397.png)
![1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B2939399.png)
![(S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B2939401.png)
![3-[[1-[2-(Triazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2939403.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N-(phenylamino)ethanimidamide](/img/structure/B2939406.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2939410.png)